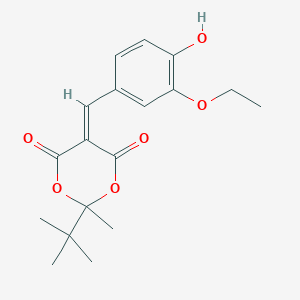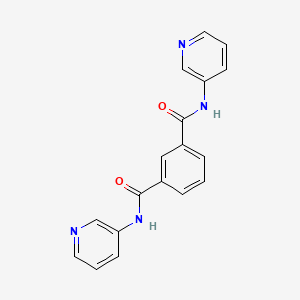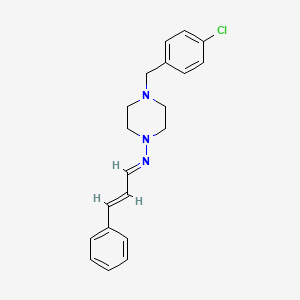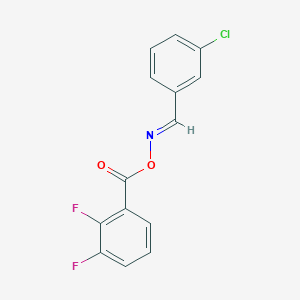
2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a significant class of compounds with a wide range of biological activities. They are known for their analgesic, anti-inflammatory, antibacterial, antifungal, antiviral, anticancer activities, among others. Their diverse applications in medicinal chemistry make them a focus of synthesis and structural analysis efforts.
Synthesis Analysis
Quinazolinones are synthesized through various methods, often starting from anthranilic acid or its derivatives. For example, Alagarsamy et al. (2011) synthesized a variety of novel quinazolinones by reacting the amino group of a quinazolinone derivative with a variety of aldehydes and ketones, starting from 3-methoxy aniline (Alagarsamy et al., 2011).
Molecular Structure Analysis
Quinazolinones typically have a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The molecular structure influences the compound's reactivity and potential biological activity. The presence of substituents on the quinazolinone nucleus can significantly affect the compound's physical and chemical properties.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, alkylation, and acylation, to yield a wide array of derivatives with diverse biological activities. For instance, compounds synthesized by El Fekki Ismail et al. (2017) were developed based on the N-chemoselective reaction of quinazoline diones with ethyl chloroacetate and azide coupling method with amino acid ester hydrochloride (El Fekki Ismail et al., 2017).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and substituents.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including the ability to act as bases and form salts with acids. Their chemical behavior in reactions, such as nucleophilic substitution and electrophilic addition, is influenced by the electronic nature of the substituents on the quinazolinone ring.
特性
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-21-18(24)15-6-4-5-7-16(15)22(19(21)25)12-17(23)20-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCMLUBDTVLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5532668.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)
![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)

